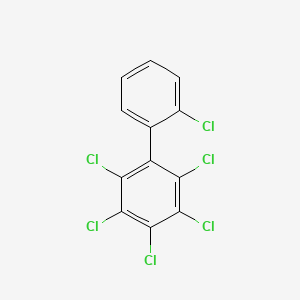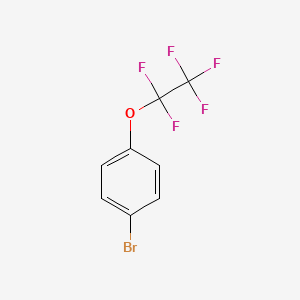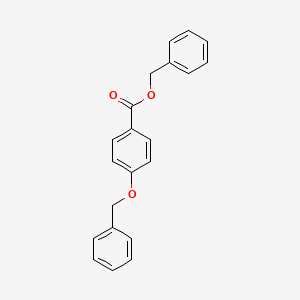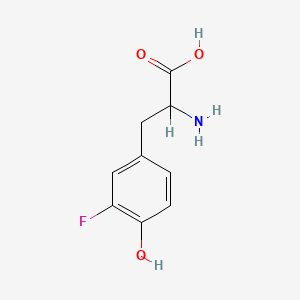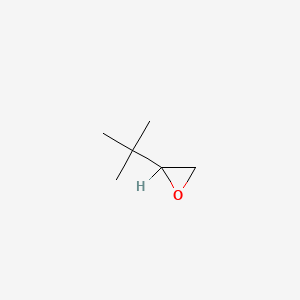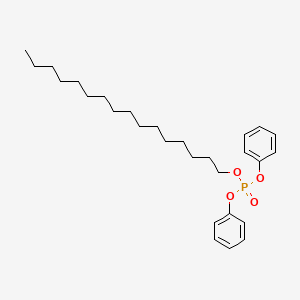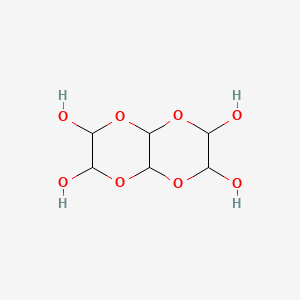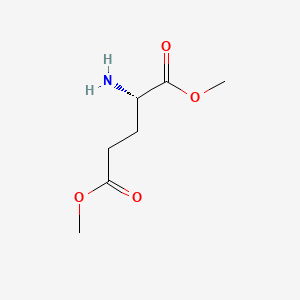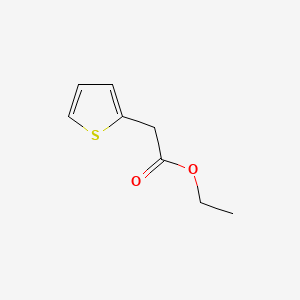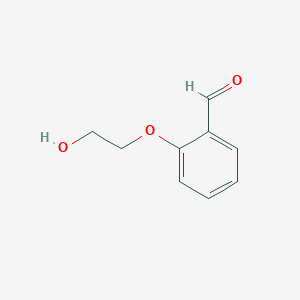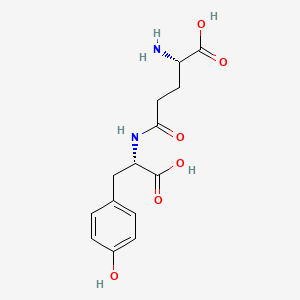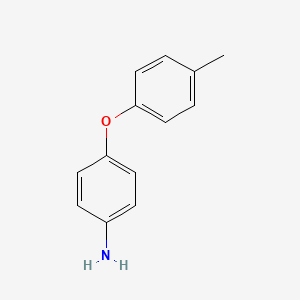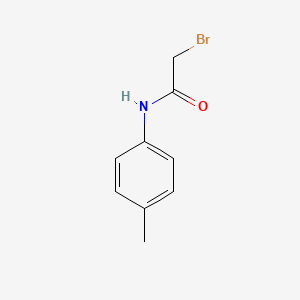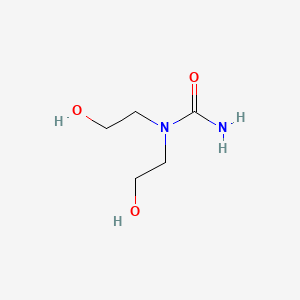
Urea, 1,1-bis(2-hydroxyethyl)-
説明
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in several studies. For instance, one-pot parallel synthesis of unsymmetrical aliphatic ureas was achieved using bis(2,2,2-trifluoroethyl) carbonate, which allowed for the creation of a diverse library of 96 ureas without the need for special conditions . Another study reported the synthesis of non-symmetrical bis-ureas through a selective reaction between aromatic amines and isocyanate functions, leading to compounds with potential for self-assembly and physical cross-linking of polymers . Additionally, the synthesis of specific urea derivatives, such as 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, was characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their function and potential applications. The study of 1,3-bis(p-hydroxyphenyl) urea through molecular docking revealed interactions with amino acid residues, suggesting a mechanism for its anti-inflammatory activity . Similarly, the structure of novel urea and bis-urea primaquine derivatives was designed to bridge primaquine with hydroxyl or halogen substituted benzene moieties, which showed promising biological activity and selectivity against certain cancer cell lines .
Chemical Reactions Analysis
The chemical reactions involving urea derivatives are diverse and can lead to various biological activities. For example, primaquine derivatives with urea or bis-urea functionalities were synthesized and evaluated for antiproliferative, antioxidant, and antimicrobial activities, demonstrating significant effects against breast carcinoma and other cancer cell lines . The ability to selectively synthesize non-symmetrical bis-ureas also highlights the versatility of chemical reactions that can be employed to obtain desired urea derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. The self-assembly of bis-ureas and their ability to form supramolecular polymers contribute to their visco-elastic properties, which are important for applications in materials science . The solubility and association properties of bis-ureas grafted onto polydimethylsiloxanes indicate their potential for creating physically cross-linked polymers . Furthermore, the synthesis of novel biodegradable poly(ester urethane)s and poly(ester urea)s based on bis(L-phenylalanine) α,ω-alkylene diesters showcases the development of bioanalogous polymers with specific hydrolysis properties .
科学的研究の応用
Application 1: Cosmetics
- Summary of the Application : Hydroxyethyl Urea is used in cosmetic formulations . It functions as a humectant and a hair and skin conditioning agent .
- Results or Outcomes : The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Hydroxyethyl Urea is safe in cosmetics in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating .
Application 2: Corrosion Inhibitor
- Summary of the Application : A compound similar to Hydroxyethyl Urea, N-(bis (2-hydroxyethyl) carbamothioyl) acrylamide (BHCA), has been examined as a corrosion inhibitor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes related to the use of BHCA as a corrosion inhibitor .
Safety And Hazards
Safety data for “Urea, 1,1-bis(2-hydroxyethyl)-” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
1,1-bis(2-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXKMPREFOYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177841 | |
| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1,1-bis(2-hydroxyethyl)- | |
CAS RN |
23270-55-5 | |
| Record name | N,N-Bis-(2-Hydroxyethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23270-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis-(2-hydroxyethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023270555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(2-hydroxyethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS-(2-HYDROXYETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SG99BKT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

